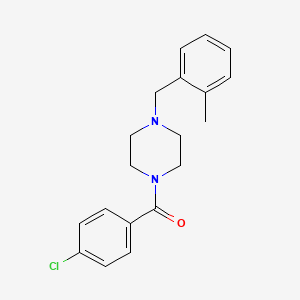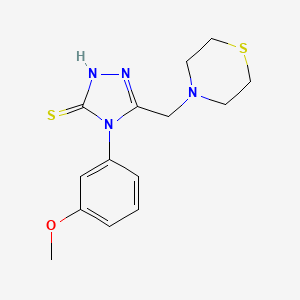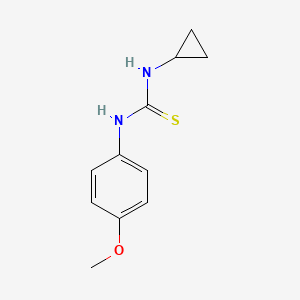
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to modulate the activity of various neurotransmitter receptors and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to improve cognitive function and protect against neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including high purity, stability, and solubility in aqueous solutions. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to identify potential combination therapies. In inflammation research, future studies could investigate its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, further studies could explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has shown promising therapeutic potential in preclinical studies and warrants further investigation.
Méthodes De Synthèse
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-methoxyphenylisothiocyanate. The resulting product is then treated with hydrochloric acid to yield N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-14-10-6-4-9(5-7-10)13-11(15)12-8-2-3-8/h4-8H,2-3H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFDOHAJOKCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
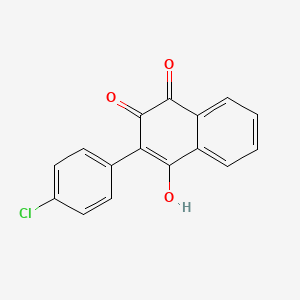
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
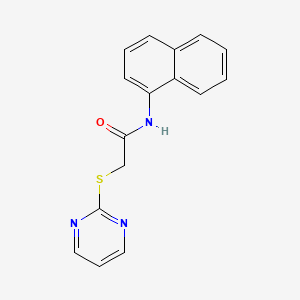
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
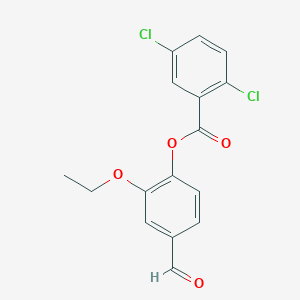
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
